2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine
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Overview
Description
2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine, also known as DMPT, is a chemical compound that has gained attention in recent years due to its potential applications in the field of animal nutrition. DMPT is a feed attractant that is commonly used in aquaculture and livestock farming to improve feed intake and growth performance.
Scientific Research Applications
Polymer Synthesis and Material Science
Research into pyrimidine and thiazolyl derivatives has led to advancements in the synthesis of polymers with high thermal stability and unique optical properties. For instance, Wang et al. (2008) synthesized a new diamine monomer containing heterocyclic pyridine and triphenylamine groups, which was used to prepare novel polyimides with high glass transition temperatures and excellent thermal stability. These polyimides were soluble in various organic solvents and could be cast into self-standing films with high tensile modulus and strong orange fluorescence upon protonation, indicating potential applications in electronics and optoelectronics due to their mechanical, thermal, and optical properties (Wang, Liou, Liaw, & Huang, 2008).
Medicinal Chemistry and Drug Discovery
The structural framework of pyrimidine and thiazolyl derivatives makes them a focal point in the discovery of new pharmaceutical agents. Wang et al. (2004) discussed the synthesis, structure-activity relationships (SARs), and biological activity of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors, showcasing their potential in cancer therapy. The study highlights the significance of these compounds in developing antiproliferative and proapoptotic agents, underscoring the importance of structural modifications in enhancing biological activity (Wang et al., 2004).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-N,2-N-dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-6-5-16-9(13-6)7-4-12-10(15(2)3)14-8(7)11/h4-5H,1-3H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTORJGIAHYOFBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=C(N=C2N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-Dimethyl-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-diamine |
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